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molecular formula C9H13ClN4 B8538333 5-Chloro-N3-cyclopentylpyridazine-3,4-diamine

5-Chloro-N3-cyclopentylpyridazine-3,4-diamine

Cat. No. B8538333
M. Wt: 212.68 g/mol
InChI Key: ACGORSRHLBZQCG-UHFFFAOYSA-N
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Patent
US08952008B2

Procedure details

3,5-Dichloropyridazin-4-amine (Preparation 4, 1 g, 6.09 mmol) was added to cyclopentylamine (3.0 mL, 30.41 mmol) and water (1 mL) in a stainless steel sealed container. The mixture was heated for 16 hours at 150° C. The reaction mixture was cooled to room temperature then evaporated in vacuo. The residue was purified by silica gel column chromatography eluting with EtOAc to afford the title compound as yellow solid in 90% yield, 1.17 g.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:3]=[N:4][CH:5]=[C:6]([Cl:9])[C:7]=1[NH2:8].[CH:10]1([NH2:15])[CH2:14][CH2:13][CH2:12][CH2:11]1>O>[Cl:9][C:6]1[C:7]([NH2:8])=[C:2]([NH:15][CH:10]2[CH2:14][CH2:13][CH2:12][CH2:11]2)[N:3]=[N:4][CH:5]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1N=NC=C(C1N)Cl
Name
Quantity
3 mL
Type
reactant
Smiles
C1(CCCC1)N
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
then evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with EtOAc

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=C(N=NC1)NC1CCCC1)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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